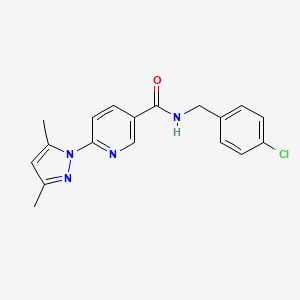

![molecular formula C9H15ClO2S B2718873 Spiro[2.5]octan-6-ylmethanesulfonyl chloride CAS No. 2029499-20-3](/img/structure/B2718873.png)

Spiro[2.5]octan-6-ylmethanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Semipinacol-Type Rearrangements and Spirocycles Synthesis

Spiro compounds, akin to Spiro[2.5]octan-6-ylmethanesulfonyl chloride, are utilized in semipinacol-type rearrangements, facilitating the synthesis of spiro[3.4]octanes and heteroatom-containing spirocycles. This process is mediated through acid- or halogen-mediated rearrangement, enabling access to diverse building blocks such as acetals, difluorides, amides, and methylenecyclobutene, which are crucial in the development of pharmaceuticals and materials science (Kerner & Wipf, 2021).

Catalysis and Synthesis of Complex Structures

The catalysis and synthesis of complex structures benefit significantly from the characteristics of spiro compounds. For instance, the catalysis-free synthesis of mono and bis spiro-pyrazolopyridines showcases the utility of spiro frameworks in creating complex molecules under environmentally benign conditions (Nikpassand & Zare Fekri, 2020).

Radical-Mediated Transformations

Spiro[2.5]octan-6-ylmethanesulfonyl chloride, by virtue of its structural similarity to other spiro compounds, may be involved in radical-mediated transformations. These processes are instrumental in accessing aliphatic sulfonamides from alkenes, highlighting the role of spiro compounds in late-stage functionalization protocols crucial for medicinal chemistry (Hell et al., 2019).

Advanced Material Development

The synthesis and functionalization of spiro compounds are pivotal in the development of advanced materials. For example, grafted and sulfonated spiro poly(isatin-ethersulfone) membranes demonstrate the application of spiro frameworks in creating high-performance materials with enhanced proton conductivity and morphological properties, relevant in fuel cell technology (Jin et al., 2016).

Future Directions

properties

IUPAC Name |

spiro[2.5]octan-6-ylmethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO2S/c10-13(11,12)7-8-1-3-9(4-2-8)5-6-9/h8H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDUYBGZNNJROS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1CS(=O)(=O)Cl)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[2.5]octan-6-ylmethanesulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclobutyl)-4-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-N-methylbenzamide](/img/structure/B2718790.png)

![ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2718795.png)

![2-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2718797.png)

![5-Fluoro-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2718799.png)

![N-[5-(6-Methoxypyridin-3-yl)-2-methylphenyl]prop-2-enamide](/img/structure/B2718800.png)

![1-ethyl-5-{[methyl(propyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2718801.png)

![4-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)butanamide](/img/structure/B2718802.png)

![N-(1,3-benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2718805.png)

![methyl 4-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2718810.png)

![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2718812.png)